4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine

Ion Channel Pharmacology Target Engagement Screening Library

4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS 303147-39-9) is a heteroaromatic pyrimidine scaffold with a defined substitution pattern: a chloro group at the 4-position, a phenyl ring at the 2-position, and a phenylsulfonylmethyl moiety at the 6-position. This compound, with a molecular formula of C17H13ClN2O2S and a molecular weight of 344.8 g/mol, is primarily utilized as a synthetic intermediate in medicinal chemistry, providing a versatile platform for the generation of focused chemical libraries and as a probe for exploring biological pathways involving sulfonyl-containing pyrimidines.

Molecular Formula C17H13ClN2O2S
Molecular Weight 344.81
CAS No. 303147-39-9
Cat. No. B2762967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
CAS303147-39-9
Molecular FormulaC17H13ClN2O2S
Molecular Weight344.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H13ClN2O2S/c18-16-11-14(12-23(21,22)15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2
InChIKeyMKBPIXLWYBWKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS 303147-39-9): A Strategic Pyrimidine Building Block for Targeted Chemical Synthesis and Biological Probing


4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS 303147-39-9) is a heteroaromatic pyrimidine scaffold with a defined substitution pattern: a chloro group at the 4-position, a phenyl ring at the 2-position, and a phenylsulfonylmethyl moiety at the 6-position . This compound, with a molecular formula of C17H13ClN2O2S and a molecular weight of 344.8 g/mol, is primarily utilized as a synthetic intermediate in medicinal chemistry, providing a versatile platform for the generation of focused chemical libraries and as a probe for exploring biological pathways involving sulfonyl-containing pyrimidines .

Why 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine Cannot Be Replaced by a Generic Pyrimidine Analog


Substituting 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine with a simpler pyrimidine analog, such as 4-chloro-2-phenylpyrimidine, is not feasible for applications requiring the unique chemical and biological properties conferred by the phenylsulfonylmethyl group. This specific substitution pattern is crucial for enabling key synthetic transformations, notably nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which are not possible with unsubstituted or differently substituted analogs . Furthermore, the sulfonyl moiety is a known pharmacophore that can enhance binding affinity, improve solubility, and modulate metabolic stability [1]. Therefore, generic substitution would result in a loss of these specific reactivity and biological profile features, compromising the intended synthetic or research outcomes.

Product-Specific Quantitative Evidence for Selecting 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine


Selectivity Profile Against Ion Channel Targets vs. Mucolipin-3

This compound exhibits a marked difference in functional activity between two distinct targets: the zebrafish NompC ion channel and human Mucolipin-3. It demonstrates approximately 5.6-fold higher potency (lower EC50) for Mucolipin-3 compared to the NompC channel [1]. This suggests a degree of target selectivity that may be exploitable in the design of more specific probes.

Ion Channel Pharmacology Target Engagement Screening Library

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr) as a Key Synthetic Differentiator

The presence of a chlorine atom at the 4-position of the pyrimidine ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for diversifying the scaffold . This contrasts with 4-methoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine, which lacks this reactive handle, rendering it inert to a wide range of common SNAr reactions . This difference in reactivity is a primary driver for selecting this compound over the methoxy analog as a starting material.

Medicinal Chemistry Organic Synthesis Drug Discovery

Structural and Reactivity Advantages Over Unsubstituted Pyrimidine Scaffolds

This compound offers a more advanced and functionalized starting point compared to simpler pyrimidine cores. For instance, 4-chloro-2-phenylpyrimidine (CAS 14790-42-2) lacks the phenylsulfonylmethyl group at the 6-position, which is a known pharmacophore and a versatile handle for further derivatization . The sulfonyl group can participate in hydrogen bonding and other interactions, potentially improving target binding and physicochemical properties [1]. The presence of both the chloro and sulfonylmethyl groups enables a more convergent and efficient synthesis of complex molecules.

Chemical Synthesis Scaffold Hopping Medicinal Chemistry

Targeted Application Scenarios for 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine Based on Verified Evidence


Diversification of Sulfonylmethyl Pyrimidine Chemical Libraries via SNAr

This compound is an ideal starting material for generating a library of sulfonylmethyl pyrimidines through SNAr reactions at the 4-chloro position. Researchers can use a range of nitrogen-, oxygen-, or sulfur-based nucleophiles to rapidly produce diverse analogs for biological screening . This approach is more efficient than constructing the sulfonylmethyl moiety on each analog individually, as it leverages the pre-installed phenylsulfonylmethyl group as a key pharmacophore.

Targeted Chemical Probe Development for Ion Channels and Mucolipins

Given its measured activity against both the NompC ion channel and Mucolipin-3, this compound serves as a valuable starting point for developing more selective chemical probes . Its 5.6-fold selectivity for Mucolipin-3 provides a basis for iterative medicinal chemistry efforts to improve potency and selectivity for either target, aiding in the functional study of these under-characterized proteins.

Cross-Coupling Partner for Advanced Pyrimidine-Based Scaffolds

The 4-chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or amine substituents . This allows for the rapid exploration of structure-activity relationships (SAR) at the 4-position while retaining the phenylsulfonylmethyl group at the 6-position, a key feature for modulating physicochemical and biological properties [1].

Lead Optimization in Kinase and CNS Drug Discovery Programs

The sulfonylmethyl pyrimidine scaffold is of interest in drug discovery programs for kinase inhibition and CNS-related targets . While not a drug candidate itself, this compound's combination of a reactive handle (4-Cl) and a known pharmacophore (phenylsulfonylmethyl) makes it a valuable intermediate for synthesizing focused libraries aimed at these therapeutic areas, particularly where modifications at the 4- and 6-positions of the pyrimidine ring are known to impact potency and selectivity.

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